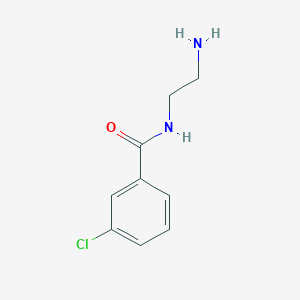

N-(2-Aminoethyl)-3-chlorobenzamide

Description

Contextualization within Amide Chemistry and Bioactive Small Molecules

Amides are a cornerstone of organic and medicinal chemistry, characterized by a carbonyl group linked to a nitrogen atom. numberanalytics.com This functional group is prevalent in a vast array of biologically active molecules, from natural products like peptides and proteins to a significant portion of synthetic pharmaceuticals. chemistrytalk.orgnumberanalytics.com The stability of the amide bond under physiological conditions, combined with its ability to participate in hydrogen bonding, makes it a favored linker in drug design. numberanalytics.comorganicchemexplained.com

The benzamide (B126) scaffold, a benzene (B151609) ring attached to an amide group, is of particular interest in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comnanobioletters.com The specific biological effects of a benzamide derivative are often tuned by the nature and position of substituents on the benzene ring and the amide nitrogen.

Historical Evolution of Research Pertaining to N-(2-Aminoethyl)-3-chlorobenzamide

The research history of this compound is not extensively documented as a standalone therapeutic agent. Instead, its appearance in scientific literature is often as part of broader studies on benzamide derivatives or as a chemical intermediate.

A notable mention of this compound hydrochloride appears in a 1992 patent, where its synthesis from 3-chlorobenzoic acid is described. justia.com The patent focused on a series of N-(2-aminoethyl)benzamide derivatives and their potential applications, highlighting the interest in this class of compounds. The synthesis involved reacting 3-chlorobenzoic acid with ethyl chloroformate and triethylamine, followed by the addition of ethylenediamine (B42938). justia.com

Earlier research on related compounds, such as N-(2-aminoethyl)-4-chlorobenzamide, investigated their potential as monoamine oxidase-B (MAO-B) inhibitors. nih.gov These studies provided a foundation for understanding how substitutions on the benzamide ring and the N-alkyl side chain influence biological activity. While not directly focused on the 3-chloro isomer, this research paved the way for the exploration of a wider range of halogenated N-(2-aminoethyl)benzamides.

Contemporary Research Paradigms and Unresolved Questions Surrounding this compound

In recent years, research involving benzamide derivatives has continued to expand, driven by the search for new therapeutic agents. nih.govnih.gov While specific, in-depth studies on this compound remain limited, its chemical structure suggests several potential areas of contemporary research interest.

The primary focus for a compound like this compound in modern research would likely be in the realm of medicinal chemistry and drug discovery. The general class of benzamides has been investigated for a multitude of biological activities. walshmedicalmedia.commdpi.com For instance, various benzamide analogs are being explored as potential anticancer agents, enzyme inhibitors, and modulators of cellular signaling pathways. ontosight.aiontosight.ai

A key unresolved question is the specific biological target profile of this compound. Determining its potential interactions with enzymes, receptors, or other biomolecules would be a critical step in understanding its pharmacological potential. High-throughput screening of chemical libraries that include this compound against a variety of biological targets could provide valuable insights.

Furthermore, the synthetic utility of this compound as a building block for more complex molecules is an area for ongoing exploration. The primary amine of the aminoethyl group provides a reactive handle for the synthesis of a diverse library of derivatives, which could then be evaluated for their biological properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 g/mol nih.gov |

| XLogP3-AA | 1.1 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

| Exact Mass | 198.0559907 Da nih.gov |

| Topological Polar Surface Area | 46.3 Ų nih.gov |

Properties

IUPAC Name |

N-(2-aminoethyl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNILSNGFSINJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Aminoethyl 3 Chlorobenzamide and Its Structural Analogues

Established Synthetic Pathways to N-(2-Aminoethyl)-3-chlorobenzamide

The creation of this compound and its analogues primarily relies on the formation of an amide linkage. This can be achieved through various established chemical reactions.

Strategies for Amide Bond Formation in this compound Synthesis

The core of synthesizing this compound lies in the formation of the amide bond. A common and effective method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. For instance, 3-chlorobenzoyl chloride can be reacted with ethylenediamine (B42938) to form the desired product. This reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that then collapses to form the amide and releases a chloride ion.

Another approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid (3-chlorobenzoic acid) and the amine (ethylenediamine). Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A protocol for amide bond formation has been developed that is particularly effective for coupling sterically hindered substrates and electron-deficient amines. rsc.org This method involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. rsc.org This could be a valuable strategy for synthesizing analogues of this compound where the amine or the benzoyl moiety is sterically demanding.

Precursor Synthesis and Purification Techniques for this compound

The primary precursors for the synthesis of this compound are 3-chlorobenzoic acid or its derivatives and ethylenediamine. 3-Chlorobenzoic acid can be prepared through various methods, including the oxidation of 3-chlorotoluene. Ethylenediamine is a commercially available bulk chemical.

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and coupling agents. Common purification techniques include:

Recrystallization: This technique is used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) as a mobile phase flows through it.

Extraction: This is used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases.

Innovative and Sustainable Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, environmentally friendly, and sustainable methods.

Catalytic Systems for the Formation of this compound

The use of catalysts can significantly improve the efficiency and selectivity of amide bond formation. For instance, copper(II) acetate (B1210297) has been used to promote the N-arylation of various compounds, which is a related transformation. researchgate.net While this specific example doesn't directly describe the synthesis of this compound, it highlights the potential of using transition metal catalysts to facilitate similar amide bond formations under milder conditions. The use of catalytic amounts of a copper salt was found to be less effective in a specific N-arylation reaction, suggesting that the choice of catalyst and reaction conditions is critical. researchgate.net

Application of Modern Reaction Technologies in this compound Synthesis (e.g., Microwave, Flow Chemistry)

Modern reaction technologies offer significant advantages over traditional batch methods in terms of reaction speed, efficiency, and safety.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by directly heating the reactants. researchgate.netclockss.orgnih.gov This technology has been successfully applied to various organic syntheses, including the formation of heterocyclic compounds and flavonoid derivatives. clockss.orgnih.gov A typical microwave-assisted synthesis involves placing the reactants in a sealed vessel and irradiating them with microwaves for a specific time and at a set temperature. clockss.org This can lead to significantly shorter reaction times and often higher yields compared to conventional heating. researchgate.net For example, a microwave-assisted, one-pot, three-component condensation reaction was developed for the synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org

Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor, where they mix and react. newdrugapprovals.org This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. newdrugapprovals.org The in-situ generation and consumption of hazardous intermediates, such as azides, can be safely performed in a flow system, which is a significant advantage over batch processing. newdrugapprovals.org A multistep flow synthesis of 5-amino-2-aryl-2H- researchgate.netontosight.airesearchgate.net-triazole-4-carbonitriles has been developed, demonstrating the potential of this technology for complex syntheses. newdrugapprovals.org

Optimization of Reaction Parameters for this compound Yield and Purity

To maximize the yield and purity of this compound, it is essential to optimize various reaction parameters. These parameters can include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and catalysts.

For example, in a study on the N-arylation of a pyrrolopyrimidine, the solvent was found to have a significant impact on the reaction yield. researchgate.net The reaction in methanol (B129727) resulted in a 58% yield, while the reaction in dichloromethane (B109758) (DCM) gave a low yield due to the poor solubility of the starting material. researchgate.net

The effect of temperature is also a critical factor. In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, increasing the reaction temperature from room temperature to 60°C led to a significant increase in yield from 20% to 97% and a decrease in reaction time from 120 minutes to 10 minutes. researchgate.net

The following interactive data table illustrates the effect of different reaction parameters on the yield of a hypothetical synthesis of this compound, based on general principles of organic synthesis optimization.

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

| 1 | Dichloromethane | 25 | 12 | None | 35 |

| 2 | Methanol | 25 | 12 | None | 55 |

| 3 | Methanol | 60 | 4 | None | 75 |

| 4 | Methanol | 60 | 4 | Copper(II) Acetate | 85 |

| 5 | Tetrahydrofuran | 60 | 4 | EDC/HOBt | 92 |

This table demonstrates how systematically varying parameters can lead to the identification of optimal conditions for the synthesis.

Influence of Solvent Systems and Temperature on this compound Synthesis

The choice of solvent and the reaction temperature are fundamental parameters that can significantly impact the outcome of the synthesis of this compound. These factors can influence reaction rates, product yields, and the purity profile of the final compound. While specific studies on the synthesis of this compound are not extensively detailed in the public domain, valuable insights can be drawn from the synthesis of analogous amide compounds.

Research on the synthesis of a related compound, 2-amino-N-benzylbenzamide, from isatoic anhydride (B1165640) and benzylamine (B48309) highlights the critical role of the solvent and temperature. In one study, the reaction was conducted in two different solvents, ethyl acetate (EtOAc) and water, at temperatures ranging from 75 °C to 200 °C. The results indicated that both solvent choice and temperature have a profound effect on the reaction's efficiency and the impurity profile of the product.

In the aforementioned study, it was observed that reactions performed in water at 100 °C yielded a product with high purity. Similarly, the reaction in EtOAc at 100 °C also provided a high-purity product. This suggests that for amide bond formation, excessively high temperatures are not always necessary to achieve good results. The use of water as a solvent in microwave-assisted synthesis has been shown to be effective even when reactants are not fully soluble, acting as an excellent heat conductor and minimizing the formation of by-products compared to many organic solvents.

The impact of reaction temperature on the yield and purity of 2-amino-N-benzylbenzamide in both water and ethyl acetate is summarized in the table below.

| Temperature (°C) | Solvent | Crude Yield (%) | Purified Yield (%) |

| 75 | Water | 45.3 | - |

| 100 | Water | 51.8 | 57.2 |

| 125 | Water | 58.3 | - |

| 150 | Water | 64.7 | - |

| 175 | Water | 71.2 | - |

| 200 | Water | 77.6 | - |

| 75 | EtOAc | 58.9 | - |

| 100 | EtOAc | 63.5 | 53.9 |

| 125 | EtOAc | 68.2 | - |

| 150 | EtOAc | 72.8 | - |

| 175 | EtOAc | 77.4 | - |

| 200 | EtOAc | 82.1 | - |

Regio- and Stereochemical Control in this compound Analogue Synthesis

The biological activity of this compound analogues can be exquisitely sensitive to the precise arrangement of atoms within the molecule. Therefore, achieving high levels of regio- and stereochemical control during synthesis is of utmost importance for developing potent and selective therapeutic agents.

Regiochemical Control:

Regioselectivity in the synthesis of this compound analogues primarily concerns the selective functionalization of the benzamide (B126) ring. The synthesis of various halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has been reported, demonstrating the feasibility of introducing substituents at specific positions on the aromatic ring. nih.gov The starting materials for these syntheses are typically substituted benzoic acids or their derivatives, which dictates the position of the substituent in the final product.

For instance, the synthesis of this compound would start with 3-chlorobenzoic acid or a related activated derivative. The amidation reaction with ethylenediamine would then yield the desired product with the chloro group fixed at the 3-position.

Recent advances in catalysis have provided powerful tools for the regioselective functionalization of benzamides. For example, ruthenium(II)-catalyzed C-H/N-H bond functionalization of N-chlorobenzamides with 1,3-diynes has been shown to proceed with high regioselectivity to form isoquinolones. acs.org Similarly, cobalt(III)-catalyzed regioselective annulation of N-chlorobenzamides with vinyl acetate or vinyl ketones offers another route to functionalized isoquinolone derivatives. nih.gov While these examples lead to different heterocyclic systems, the underlying principles of directed C-H activation could potentially be adapted for the selective introduction of functional groups onto the benzamide scaffold of this compound analogues.

In the synthesis of more complex analogues, such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, careful synthetic planning is required to control the regiochemistry. For example, in the synthesis of analogues containing aromatic halogens, the reduction of a nitro group is a critical step. The choice of reducing agent is crucial to prevent undesired dehalogenation. The use of an activated zinc/copper pair in aqueous ammonium (B1175870) chloride has been shown to be effective for the reduction of a nitro group in the presence of an aromatic chlorine atom, thus preserving the desired regiochemistry. nih.gov

Stereochemical Control:

Stereoselectivity in the context of this compound and its analogues primarily relates to the creation of chiral centers, particularly if the ethylamino side chain is substituted. While the parent compound is achiral, the introduction of substituents on the ethylenediamine moiety can generate one or more stereocenters.

The principles of asymmetric synthesis are central to achieving stereochemical control. ontosight.ai This can involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. For instance, the stereoselective oxidative cyclization of N-allyl benzamides to form oxazolines using a chiral triazole-substituted iodoarene catalyst has been demonstrated to produce highly enantioenriched products. chemrxiv.org This methodology, while not directly applied to the synthesis of this compound, illustrates a powerful strategy for controlling stereochemistry in related amide systems.

The synthesis of enantiopure compounds is often crucial for their pharmacological activity, as different enantiomers can have distinct biological effects. Therefore, the development of synthetic routes that provide access to single enantiomers of chiral this compound analogues is a key objective in medicinal chemistry research.

Chemical Reactivity and Mechanistic Transformations of N 2 Aminoethyl 3 Chlorobenzamide

Fundamental Reaction Pathways of the Benzamide (B126) Moiety within N-(2-Aminoethyl)-3-chlorobenzamide

The benzamide portion of this compound, consisting of a benzene (B151609) ring substituted with a chlorine atom and an amide group, is central to its chemical character.

Hydrolytic and Degradation Mechanisms of this compound

Amides are susceptible to hydrolysis, a reaction that cleaves the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. The elimination of ethylenediamine (B42938) from this intermediate, followed by deprotonation, yields 3-chlorobenzoic acid and the protonated form of ethylenediamine. Studies on related N-alkyl-4-chlorobenzamides in sulfuric acid have elucidated the rate constants and mechanisms of such hydrolytic processes, which are applicable to the 3-chloro isomer. rsc.orglibretexts.org

In alkaline hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the aminoethyl group as an anion is followed by proton transfer to generate 3-chlorobenzoic acid and ethylenediamine.

Electrophilic and Nucleophilic Reactivity of the Benzamide Core

The benzamide core of this compound possesses both electrophilic and nucleophilic characteristics.

Electrophilic Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—the chloro group and the amide group—determine the position of substitution. The chloro group is an ortho-, para-directing deactivator, while the amide group is also an ortho-, para-directing activator. The interplay of these two groups will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. nih.govyoutube.com For instance, in a chlorination reaction using Cl2 and a Lewis acid catalyst like FeCl3, the incoming electrophile would be directed to the positions ortho and para to the existing substituents. youtube.com

Nucleophilic Reactivity: The carbonyl carbon of the amide group is electrophilic and thus susceptible to attack by nucleophiles. libretexts.orgmsu.edu This reactivity is fundamental to the hydrolysis of the amide bond as described above. Organometallic reagents, for example, can add to the carbonyl group, leading to the formation of ketones or alcohols after workup. researchgate.net The reactivity of the amide carbonyl is influenced by resonance stabilization from the nitrogen lone pair, making it less reactive than a ketone or aldehyde carbonyl. stackexchange.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Expected Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | N-(2-Aminoethyl)-3-chloro-4-nitrobenzamide and N-(2-Aminoethyl)-3-chloro-6-nitrobenzamide |

| Br₂/FeBr₃ (Bromination) | N-(2-Aminoethyl)-3-chloro-4-bromobenzamide and N-(2-Aminoethyl)-3-chloro-6-bromobenzamide |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | N-(2-Aminoethyl)-3-chloro-4-acylbenzamide and N-(2-Aminoethyl)-3-chloro-6-acylbenzamide |

Reactivity Profiles of the Aminoethyl Side Chain in this compound

The aminoethyl side chain provides a primary amine functional group, which is a key site for various chemical transformations.

Functional Group Interconversions and Derivatization

The primary amine of the aminoethyl group is nucleophilic and can readily undergo a variety of functional group interconversions and derivatization reactions.

N-Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding N-alkylated derivative. rsc.orgnih.gov

N-Acylation: Acylation with acid chlorides or anhydrides will form a secondary amide. For example, reaction with acetyl chloride would yield N-(2-acetamidoethyl)-3-chlorobenzamide.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which can then be reduced to a secondary amine.

Synthesis of Substituted Benzamides: The synthesis of various N-substituted benzamide derivatives has been reported, highlighting the versatility of the amine functionality for creating a library of related compounds. researchgate.netnih.gov A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to explore their biological activities. nih.gov

Table 2: Examples of Derivatization Reactions of the Aminoethyl Side Chain

| Reagent | Product Structure | Product Name |

| Methyl Iodide (CH₃I) | 3-Cl-C₆H₄-CONH-CH₂CH₂-NH(CH₃) | N-(2-(Methylamino)ethyl)-3-chlorobenzamide |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | 3-Cl-C₆H₄-CONH-CH₂CH₂-NH-COCH₃ | N-(2-Acetamidoethyl)-3-chlorobenzamide |

| Benzaldehyde (C₆H₅CHO) then NaBH₄ | 3-Cl-C₆H₄-CONH-CH₂CH₂-NH-CH₂-C₆H₅ | N-(2-(Benzylamino)ethyl)-3-chlorobenzamide |

Intramolecular Cyclization Reactions Involving this compound

The presence of both a nucleophilic amine in the side chain and an electrophilic carbonyl group in the benzamide moiety allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures.

One plausible reaction is the intramolecular cyclization to form a substituted imidazolidinone. Under certain conditions, particularly with activation of the amide, the primary amine of the ethylenediamine moiety could attack the carbonyl carbon of the benzamide. However, a more likely cyclization pathway would involve the reaction of the aminoethyl side chain with another electrophile to form a precursor that then cyclizes. For instance, reaction with phosgene (B1210022) or a related reagent could lead to the formation of an intermediate that cyclizes to a 2-imidazolidinone derivative. nih.govgoogle.com Studies on the intramolecular cyclization of N-aryl amides have demonstrated the formation of various heterocyclic systems, such as 3-amino oxindoles, which suggests that under specific conditions, this compound could be a precursor to novel heterocyclic compounds. rsc.orgmiami.edu

Advanced Mechanistic Investigations of this compound Transformations

While specific advanced mechanistic studies on this compound are not widely reported, the reactivity patterns of this molecule suggest several avenues for detailed investigation.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the reaction pathways for hydrolysis, electrophilic substitution, and intramolecular cyclization. Such studies would provide insights into the transition state energies, reaction intermediates, and the origins of regioselectivity. rsc.orgacs.org

Kinetic Studies: Detailed kinetic analysis of the hydrolysis of this compound under varying pH and temperature conditions would provide quantitative data on its stability and degradation pathways. This could be compared with data from related benzamides to understand the electronic and steric effects of the 3-chloro substituent. rsc.org

Isotope Labeling Studies: The use of isotopic labels (e.g., ¹⁸O in water for hydrolysis, or deuterium (B1214612) labeling) could be used to definitively trace the movement of atoms and elucidate the fine details of the reaction mechanisms.

These advanced studies would contribute to a more comprehensive understanding of the chemical behavior of this compound and facilitate the design of new synthetic routes and novel derivatives.

Computational and Theoretical Studies of N 2 Aminoethyl 3 Chlorobenzamide

Quantum Chemical Characterization of N-(2-Aminoethyl)-3-chlorobenzamide Molecular Structure and Electronic Properties

Quantum chemical methods provide a powerful lens through which to inspect the molecular and electronic landscape of this compound. These ab initio and density functional theory (DFT) calculations can predict a range of properties from the ground-state geometry to the distribution of electron density, offering a detailed portrait of the molecule at the atomic level.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the low-energy, and therefore most populated, conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby mapping the potential energy surface (PES) of the molecule.

A systematic conformational search would likely reveal several low-energy structures stabilized by intramolecular hydrogen bonds, for instance, between the amide proton and the terminal amino group. The relative energies of these conformers, as presented in a potential energy surface map, are crucial for understanding which shapes the molecule is likely to adopt in a biological environment.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle 1 (°C) (C-C-N-C) | Dihedral Angle 2 (°C) (O=C-N-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-1 | 180 (anti) | 180 (trans) | 0.00 | Extended conformation |

| Conf-2 | 60 (gauche) | 180 (trans) | 1.25 | Potential for weak H-bonding |

| Conf-3 | -60 (gauche) | 180 (trans) | 1.25 | Potential for weak H-bonding |

| Conf-4 | 180 (anti) | 0 (cis) | 5.80 | Steric hindrance |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Application of Frontier Molecular Orbital Theory to this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals in this compound provide insights into its electrophilic and nucleophilic nature and its potential to engage in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino groups and the benzene (B151609) ring, while the LUMO is likely to be distributed over the electron-deficient carbonyl group and the aromatic ring. The chlorine substituent, being electron-withdrawing, will likely lower the energy of both the HOMO and LUMO. sci-hub.se

Table 2: Calculated Frontier Molecular Orbital Properties of Benzamide (B126) and a Hypothetical this compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzamide | -6.72 | -1.07 | 5.65 |

| This compound (Hypothetical) | -6.58 | -1.25 | 5.33 |

Note: The values for this compound are hypothetical and serve to illustrate the expected trends based on the influence of its functional groups.

Molecular Dynamics Simulations and Solvation Phenomena of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. biorxiv.org MD simulations are particularly useful for studying the conformational flexibility of molecules in different environments and for understanding how solvents can influence their structure and dynamics.

Solvent Effects on this compound Conformation and Dynamics

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. frontiersin.org In polar solvents like water, conformations that expose polar groups to the solvent and bury nonpolar regions will be favored. Conversely, in nonpolar solvents, intramolecular interactions may become more dominant in determining the preferred conformation.

For this compound, MD simulations in an explicit solvent, such as water, would likely show that the flexible side chain adopts a more extended conformation to maximize hydrogen bonding with water molecules. nih.gov The simulations would also capture the dynamic fluctuations of the molecule, providing information on the timescales of conformational changes. The presence of different solvents can also affect the stability of intramolecular hydrogen bonds. acs.org

Theoretical Ligand-Receptor Interactions and Docking Studies for this compound

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the structural basis of their activity. nih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target receptor, and various orientations and conformations would be sampled to find the one with the most favorable binding energy. The interactions between the ligand and the receptor, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, would be analyzed to rationalize the binding affinity. researchgate.net For instance, the amide group and the terminal amino group of this compound are potential hydrogen bond donors and acceptors, while the chlorophenyl ring can engage in hydrophobic and halogen bonding interactions. researchgate.net

Table 3: Hypothetical Docking Results of this compound with a Kinase Receptor

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | GLU85 (H-bond), LEU132 (hydrophobic), LYS33 (H-bond) |

| Predicted Inhibition Constant (Ki) (nM) | 550 |

Note: This table is purely illustrative. The actual results would depend on the specific receptor being studied.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives (Theoretical Frameworks)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These models provide a theoretical framework for understanding which structural features are important for activity and for designing new, more potent derivatives.

For this compound, a 3D-QSAR study would involve aligning a set of its derivatives and generating a 3D grid of molecular interaction fields (e.g., steric and electrostatic). researchgate.net Statistical methods, such as partial least squares (PLS), are then used to derive a mathematical model that relates these fields to the observed biological activity. researchgate.net The resulting QSAR model can be visualized as a 3D map, highlighting regions where modifications to the structure are likely to increase or decrease activity.

Pharmacophore modeling is another powerful SAR technique. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For a series of active this compound derivatives, a pharmacophore model might consist of a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring, all arranged in a specific 3D geometry. nih.gov This model can then be used as a query to search for new compounds with similar features and, therefore, potential activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been applied to structurally related benzamide derivatives, offering a framework for understanding the key determinants of their activity.

A study on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide as inhibitors of monoamine oxidase-B (MAO-B) revealed that their potency could be rationalized by considering steric and hydrophobic effects. nih.gov This suggests that modifications to the benzamide ring and the ethylamine (B1201723) side chain of this compound would likely influence its biological activity in a predictable manner.

The development of a QSAR model for this compound analogues would typically involve the following steps:

Data Set Compilation: A series of this compound analogues would be synthesized, and their biological activity (e.g., IC50 values for a specific target) would be determined.

Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

An illustrative QSAR data table for a hypothetical series of this compound analogues is presented below. This table showcases the type of data that would be generated and used in a QSAR study.

Table 1: Illustrative QSAR Data for Hypothetical this compound Analogues

| Compound | R-Group at C4 | LogP | Molecular Weight (g/mol) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Analogue 1 | -H | 2.1 | 198.65 | 10.5 |

| Analogue 2 | -F | 2.3 | 216.64 | 8.2 |

| Analogue 3 | -Cl | 2.8 | 233.09 | 5.1 |

| Analogue 4 | -CH3 | 2.6 | 212.68 | 7.9 |

| Analogue 5 | -OCH3 | 2.4 | 228.68 | 9.3 |

The insights gained from such a QSAR model would be instrumental in guiding the synthesis of new analogues with potentially enhanced activity by suggesting which structural modifications are likely to be beneficial.

Pharmacophore Modeling and Rational Design Principles for this compound Derivatives

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. dergipark.org.tr A pharmacophore model can be developed based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). dergipark.org.tr

For this compound derivatives, a pharmacophore model would highlight the key chemical features that are crucial for their interaction with a biological target. Even without a known target structure, a ligand-based pharmacophore model could be generated from a set of active analogues.

The key pharmacophoric features that would likely be important for the biological activity of this compound derivatives include:

Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group and potentially the nitrogen atoms.

Hydrogen Bond Donors: The hydrogen atoms of the amino and amide groups.

Aromatic Ring: The chlorobenzyl group, which can participate in hydrophobic and aromatic interactions.

Hydrophobic Feature: The chlorine atom on the benzene ring.

A hypothetical pharmacophore model for this compound is depicted in the table below.

Table 2: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with donor groups in the target's active site. |

| Hydrogen Bond Donor | Amine (NH2) and Amide (NH) | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Aromatic Ring | 3-chlorophenyl group | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | Chlorine atom | Contributes to hydrophobic interactions within the binding pocket. |

The development and application of such a pharmacophore model would serve as a valuable guide for the rational design of new this compound derivatives. By using the model as a 3D query to search virtual compound libraries, novel molecules with diverse chemical scaffolds but possessing the required pharmacophoric features could be identified. Furthermore, the model can inform synthetic chemists on how to modify the existing scaffold to optimize its interaction with the target, for instance, by introducing or modifying functional groups to better match the pharmacophoric features. This rational, computer-aided approach can significantly accelerate the discovery of new and improved therapeutic agents based on the this compound template.

Biological and Pharmacological Research Insights for N 2 Aminoethyl 3 Chlorobenzamide Mechanistic and Pre Clinical Investigations

In Vitro Assessments of N-(2-Aminoethyl)-3-chlorobenzamide Bioactivity

In vitro studies have been instrumental in characterizing the bioactivity of this compound at the molecular and cellular levels. These investigations have primarily focused on identifying its molecular targets and elucidating its effects on enzymatic activities.

Research has identified Monoamine Oxidase B (MAO-B) as a primary molecular target for this compound. As part of a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide, this compound has been investigated for its interaction with this key enzyme. Studies have characterized it as a competitive inhibitor of MAO-B, indicating that it likely binds to the active site of the enzyme, thereby competing with the natural substrates.

While MAO-B has been established as a target, comprehensive data regarding the broader receptor binding affinity of this compound across a wide range of other receptors, ion channels, or transporters are not extensively available in the public domain.

The primary enzymatic activity modulated by this compound is the inhibition of Monoamine Oxidase B (MAO-B). Research has demonstrated that this compound and its analogues are time-dependent inhibitors of MAO-B. An important characteristic of this inhibition is its reversibility. Studies involving dialysis have shown a complete return of enzyme activity, which supports the classification of these compounds as mechanism-based reversible inhibitors of MAO-B. The relative potencies of these benzamide (B126) analogues are thought to be influenced by steric and hydrophobic effects.

| Enzyme | Type of Inhibition | Key Characteristics |

| Monoamine Oxidase B (MAO-B) | Competitive, Time-Dependent, Reversible | Binds to the active site of the enzyme. Inhibition is reversible, with enzyme activity returning after dialysis. |

In Vivo Studies of this compound in Animal Models (Mechanistic Focus)

The transition from in vitro characterization to in vivo investigation is a critical step in understanding the pharmacological profile of a compound. However, for this compound, the extent of such studies reported in the public domain is limited.

Comprehensive pharmacodynamic profiling of this compound in preclinical models has not been extensively documented in publicly accessible research. Such studies would typically involve the characterization of the dose-response relationship and the time course of the compound's effects on physiological and biochemical markers in vivo.

While the in vitro data points towards MAO-B inhibition as a primary mechanism of action, detailed in vivo studies in animal models to confirm this mechanism and explore the full spectrum of biological responses to this compound are not widely available. Further research would be necessary to understand its physiological and potential therapeutic effects in a whole-organism context.

Investigation of Specific Biological Pathways Influenced by this compound

This compound belongs to a class of compounds that have been investigated for their interaction with key enzymes in neurotransmitter metabolism. Specifically, analogues of N-(2-aminoethyl)benzamide have been identified as competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B) nih.govnih.gov. MAO-B is a crucial enzyme responsible for the degradation of several key neurotransmitters, including dopamine. The inhibition of MAO-B leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that is central to the pharmacology of various neuroactive drugs.

A closely related analogue, N-(2-aminoethyl)-p-chlorobenzamide (also known as Ro 16-6491), has been studied for its effects on monoamine uptake and release in rat forebrain synaptosomes and blood platelets. These in vitro studies provide valuable insights into how this compound might interact with neurotransmitter systems.

In these studies, Ro 16-6491 was found to be a weak inhibitor of the uptake of noradrenaline (NA), 5-hydroxytryptamine (5-HT or serotonin), and dopamine (DA) nih.gov. The potency of inhibition for Ro 16-6491 was observed in the order of NA ≥ 5-HT > DA nih.gov. Furthermore, at a high concentration, Ro 16-6491 was shown to induce the release of 5-HT to a greater extent than the irreversible MAO-B inhibitor L-deprenyl, while being less effective than L-deprenyl in releasing DA nih.gov.

The following table summarizes the in vitro effects of the related compound Ro 16-6491 on monoamine uptake in rat forebrain synaptosomes.

| Neurotransmitter | IC50 for Uptake Inhibition (µM) |

| Noradrenaline (NA) | 90 |

| 5-Hydroxytryptamine (5-HT) | 90 |

| Dopamine (DA) | >1000 |

Data sourced from in vitro studies on rat forebrain synaptosomes. nih.gov

The benzamide chemical scaffold has been associated with anti-inflammatory properties in various studies. Research suggests that certain benzamide derivatives can modulate key inflammatory signaling pathways, primarily through the inhibition of the transcription factor NF-kappaB (NF-κB) and the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) nih.gov. NF-κB is a critical regulator of genes involved in the inflammatory response, and its inhibition can lead to a reduction in the expression of various inflammatory mediators.

While direct studies on the anti-inflammatory effects of this compound are limited, research on related benzamide compounds provides a basis for its potential role in modulating inflammatory pathways. For instance, studies on N-substituted benzamides like metoclopramide and 3-chloroprocainamide have demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production in mice nih.gov. Furthermore, metoclopramide was shown to inhibit NF-κB in HeLa cells nih.gov.

More recent research on other benzamide derivatives has further solidified this link. A study on N-2-(Phenylamino) Benzamide derivatives found that the optimal compound in their series suppressed the activation of the NF-κB pathway in cancer cells and inhibited the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β) in RAW264.7 macrophage-like cells nih.gov. Similarly, a series of 2-amino-N-phenethylbenzamides demonstrated anti-inflammatory activity by preventing albumin denaturation and significantly decreasing the expression of IL-1β mdpi.com.

These findings from structurally related compounds suggest that this compound may possess the ability to modulate inflammatory signaling pathways. The potential mechanism of action could involve the inhibition of the NF-κB pathway and the subsequent reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.

The following table outlines the potential anti-inflammatory mechanisms of benzamide derivatives based on existing research.

| Signaling Pathway/Mediator | Observed Effect of Benzamide Derivatives | Potential Implication |

| NF-κB | Inhibition of activation and nuclear translocation nih.govnih.gov | Reduced transcription of pro-inflammatory genes |

| TNF-α | Inhibition of production nih.gov | Decreased pro-inflammatory signaling |

| IL-1β | Inhibition of expression nih.govmdpi.com | Attenuation of inflammatory response |

| COX-2 | Down-regulation of expression nih.gov | Reduced production of prostaglandins |

| Nitric Oxide (NO) | Suppression of production nih.gov | Modulation of inflammatory processes |

This table is based on findings from studies on various benzamide derivatives and suggests potential mechanisms for this compound.

The induction of apoptosis, or programmed cell death, is a critical mechanism in both normal physiological processes and in the therapeutic action of various drugs, particularly in oncology. The caspase family of proteases plays a central role in the execution of the apoptotic program.

Research into a compound identified as 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE) has provided insights into a specific apoptotic pathway that may be relevant to benzamide derivatives. This compound was found to exert a potent cancericidal effect on various human cancer cell lines, including leukemia, lymphoma, prostate, colon, ductal, and kidney cancers nih.gov.

The mechanism of action for 3-BAABE was determined to be the induction of apoptosis. Cells treated with 3-BAABE exhibited the characteristic DNA fragmentation ladder associated with apoptosis. Mechanistic studies revealed that this apoptotic effect was mediated through a specific cell signaling cascade involving the activation of caspases. Specifically, 3-BAABE treatment led to an increased activity of the apical caspase-9, but not caspase-8 nih.gov. The activation of caspase-9 then triggers a downstream cascade involving the effector caspases-3 and -6, leading to the cleavage of cellular substrates and ultimately, cell death nih.gov. The central role of caspase-9 in this pathway was confirmed by the observation that a specific inhibitor of caspase-9 completely blocked the apoptotic effects of 3-BAABE nih.gov.

The following table summarizes the key molecular events in the apoptotic pathway induced by 3-BAABE.

| Apoptotic Marker/Event | Observation in 3-BAABE Treated Cells |

| DNA Fragmentation | Characteristic ladder pattern observed |

| Caspase-9 Activity | Increased |

| Caspase-8 Activity | No effect |

| Caspase-3 Activity | Increased |

| Caspase-6 Activity | Increased |

| Effect of Caspase-9 Inhibitor | Complete inhibition of apoptosis |

| Effect of Caspase-3 Inhibitor | Partial inhibition of apoptosis |

| Effect of Caspase-6 Inhibitor | Partial inhibition of apoptosis |

| Effect of Caspase-8 Inhibitor | No effect |

Data is from a study on the compound 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE). nih.gov

It is important to note that 3-m-bromoacetylamino benzoic acid ethyl ester is a distinct chemical entity from this compound. However, the findings for 3-BAABE highlight a potential mechanism by which a benzamide-related structure can induce apoptosis through a specific caspase-9-mediated pathway. Further research would be necessary to determine if this compound influences similar cell signaling cascades and apoptosis.

Analytical Methodologies for the Characterization and Detection of N 2 Aminoethyl 3 Chlorobenzamide

Advanced Spectroscopic Techniques for Structural Elucidation of N-(2-Aminoethyl)-3-chlorobenzamide

Spectroscopic methods are indispensable for the detailed structural analysis of this compound. These techniques probe the molecule's atomic and molecular properties, offering insights into its connectivity, three-dimensional structure, and vibrational characteristics.

High-Resolution NMR Spectroscopy (e.g., Multi-dimensional NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Solid-state NMR (ssNMR) could be utilized to study the compound in its solid form. This is particularly useful for investigating crystalline structures, polymorphism, and intermolecular interactions within the solid state, providing information that is complementary to solution-state NMR and X-ray diffraction data.

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Essential for initial structural verification and purity assessment. |

| ¹³C NMR | Details the carbon framework of the molecule. | Complements ¹H NMR for complete structural elucidation. |

| Multi-dimensional NMR (COSY, HSQC, HMBC) | Reveals through-bond and through-space correlations between nuclei. iaea.org | Allows for unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule. |

| Solid-State NMR | Characterizes the compound in its solid, crystalline form. | Useful for studying polymorphism and intermolecular interactions in the solid state. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound and its Research-Relevant Metabolites

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, which is C₉H₁₁ClN₂O. uq.edu.au

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of the parent molecule and to identify its metabolites in biological matrices. In an MS/MS experiment, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its identification and characterization. While specific MS/MS fragmentation data for this compound is not detailed in the provided search results, the technique is fundamental in metabolic studies to track the biotransformation of the compound. Potential metabolic pathways could involve hydroxylation of the aromatic ring, N-dealkylation, or conjugation reactions, and MS/MS would be instrumental in identifying the resulting metabolites.

| Technique | Information Provided | Application to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurement to determine the elemental composition. | Confirms the molecular formula (C₉H₁₁ClN₂O). uq.edu.au |

| Tandem Mass Spectrometry (MS/MS) | Generates fragmentation patterns to elucidate the structure of the parent ion and its metabolites. | Used for structural confirmation and identification of potential research-relevant metabolites in biological samples. |

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within the this compound molecule. These techniques are sensitive to the molecule's conformation and can be used to study intermolecular interactions, such as hydrogen bonding.

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Characteristic absorption bands for the amide group (C=O stretch, N-H stretch, and N-H bend) and the aromatic ring (C-H stretch, C=C stretch) would be expected in the IR spectrum of this compound. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. mdpi.com It is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to its various functional groups. By analyzing the shifts in vibrational frequencies, researchers can gain insights into the conformational state of the molecule and the nature of intermolecular interactions in different environments (e.g., in solution versus the solid state). researchgate.net

| Technique | Information Provided | Relevance to this compound |

| Infrared (IR) Spectroscopy | Identifies functional groups and provides information on bond vibrations. nih.gov | Confirms the presence of key functional groups like the amide and aromatic ring. |

| Raman Spectroscopy | Provides complementary vibrational information, especially for non-polar bonds. mdpi.com | Aids in the complete vibrational analysis and can be used to study conformational changes. |

Chromatographic Separation Techniques for this compound Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile compounds like this compound. researchgate.net The development of a robust HPLC method involves optimizing several parameters to achieve good separation and peak shape.

A typical HPLC method for this compound would likely utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com The pH of the mobile phase would be a critical parameter to control the ionization state of the amino group and ensure good chromatographic performance. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophores (the substituted benzene (B151609) ring and the amide group). researchgate.net

Method validation, following guidelines from regulatory bodies, would be necessary to ensure the method is accurate, precise, linear, specific, and robust for its intended purpose. researchgate.net

| HPLC Parameter | Typical Conditions for this compound Analysis |

| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) nih.govnih.gov |

| Detection | UV-Vis detector at an appropriate wavelength (e.g., ~230-270 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile this compound Derivatives and Related Research

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com Due to the relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, derivatization is often required to convert the non-volatile analyte into a more volatile and thermally stable compound. sigmaaldrich.com

Derivatization typically involves reacting the active hydrogen atoms in the amino and amide groups with a suitable reagent to form less polar derivatives. sigmaaldrich.com For example, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com These derivatives are more amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving good separation. A mass spectrometer is often used as the detector (GC-MS), providing both retention time and mass spectral data for confident identification and quantification of the derivatized compound.

Advanced Bioanalytical Approaches for this compound in Research Matrices

The accurate assessment of a drug candidate's pharmacokinetic profile relies on highly selective and sensitive bioanalytical methods. For this compound, a small molecule, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice, offering superior specificity and quantification limits compared to other techniques like HPLC with UV detection. rsc.org The development of such methods is a meticulous process that begins with the thorough optimization of sample preparation and culminates in a comprehensive validation to ensure data integrity. japsonline.comich.org

The primary objective of sample preparation is to isolate this compound from the complex biological matrix (e.g., plasma, tissue homogenates), remove potential interferences, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.com The choice of extraction technique is critical and is guided by the physicochemical properties of the analyte and the nature of the biological sample.

Commonly employed extraction techniques for small molecules like this compound from biological samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comamazonaws.com

Protein Precipitation (PPT): This is a rapid and straightforward method often used for high-throughput screening. It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. youtube.com While simple, it may result in a less clean extract, potentially leading to matrix effects in the LC-MS/MS analysis. bebac.at

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The pH of the aqueous phase can be adjusted to ensure the analyte is in a non-ionized state, maximizing its partitioning into the organic solvent. For this compound, which possesses a basic amino group, adjusting the sample pH to above its pKa would facilitate its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297).

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant concentration of the analyte. researchgate.net It utilizes a solid sorbent packed into a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a mixed-mode cation exchange sorbent could be effective, utilizing both reversed-phase and ion-exchange interactions for enhanced selectivity.

The optimization of these protocols involves systematically evaluating various parameters to maximize recovery and minimize matrix effects.

Table 1: Optimization of Liquid-Liquid Extraction Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome (Analyte Recovery %) |

|---|---|---|---|---|

| Extraction Solvent | Ethyl Acetate | Methyl Tert-Butyl Ether | Dichloromethane (B109758) | 75% |

| Sample pH | 7.4 (Physiological) | 9.0 | 11.0 | 88% |

| Solvent to Plasma Ratio | 3:1 | 5:1 | 7:1 | 92% |

| Mixing Time | 5 min | 10 min | 15 min | 91% |

Table 2: Optimization of Solid-Phase Extraction Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome (Analyte Recovery %) |

|---|---|---|---|---|

| SPE Sorbent | C18 | Mixed-Mode Cation Exchange | Polymer-Based | 85% |

| Wash Solution | 5% Methanol in Water | 2% Formic Acid in Water | 2% Ammonium (B1175870) Hydroxide (B78521) in 20% Acetonitrile | 95% |

| Elution Solvent | Acetonitrile with 2% Formic Acid | Methanol with 5% Ammonia | 5% Ammonium Hydroxide in Acetonitrile | 98% |

Following extraction, the solvent is typically evaporated, and the residue is reconstituted in a solution compatible with the initial mobile phase of the liquid chromatography system. nih.gov

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose. ich.org Validation is performed in accordance with guidelines from regulatory authorities and includes the assessment of several key parameters. japsonline.comnih.gov

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential contaminants. bebac.at This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and its internal standard.

Calibration Curve: A calibration curve is generated by plotting the instrument response versus the known concentration of the analyte over a defined range. For LC-MS/MS analysis, a weighted linear regression (1/x² or 1/x) is commonly used. The curve should demonstrate a consistent and reliable relationship between concentration and response.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter among a series of measurements. japsonline.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).

Table 3: Inter-day Accuracy and Precision for this compound in Mouse Plasma

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| Low | 5 | 5.2 | 104 | 6.8 |

| Medium | 50 | 48.9 | 97.8 | 4.5 |

| High | 400 | 408 | 102 | 3.1 |

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. bebac.at

Recovery: The extraction recovery of the analyte is determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard of the same concentration. ich.org A consistent and reproducible recovery is more important than achieving 100% recovery.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte in the mass spectrometer source. bebac.at It is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

Stability: The stability of this compound in the biological matrix must be evaluated under various storage and handling conditions that mimic those encountered during actual sample analysis. nih.gov This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Table 4: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Factor | CV ≤ 15% |

| Stability | Deviation within ±15% of nominal concentration |

By adhering to these rigorous optimization and validation procedures, a robust and reliable bioanalytical method for this compound can be established, ensuring the generation of high-quality data to support pre-clinical development.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Methyl tert-butyl ether |

| Ethyl acetate |

| Formic acid |

Structure Activity Relationship Sar Studies of N 2 Aminoethyl 3 Chlorobenzamide Derivatives and Analogues

Systematic Chemical Modifications of the Benzamide (B126) Moiety in N-(2-Aminoethyl)-3-chlorobenzamide Analogues

The benzamide moiety is a critical component of the this compound scaffold, and its modification has profound effects on the compound's biological profile. Researchers have systematically altered this part of the molecule to understand its role in interacting with biological targets.

Impact of Halogen and Other Substitutions on Activity and Selectivity

The nature and position of substituents on the benzoyl ring are pivotal in determining the activity and selectivity of N-(2-Aminoethyl)benzamide analogues. While specific data for the 3-chloro derivative is limited, studies on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have provided valuable insights. These compounds have been identified as competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B) nih.gov. The relative potencies of these analogues are influenced by both steric and hydrophobic effects nih.gov.

For instance, in a related series of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, the introduction of a methyl or chlorine substituent was found to enhance biological activity. Notably, the position of the chlorine substituent significantly affected the biological activity, underscoring the importance of the substitution pattern on the aromatic ring nih.gov. This suggests that the placement of the chlorine atom at the 3-position in this compound likely confers a distinct pharmacological profile compared to its 2- and 4-chloro isomers.

In another study on N-arylcinnamamides, the introduction of a chlorine atom at the C4 position of the cinnamic acid skeleton significantly increased antimicrobial activity. The addition of a second chlorine atom at the C3 position further expanded and enhanced the activity against certain bacterial strains mdpi.com. This highlights the potential for multiple halogen substitutions to modulate biological effects.

Table 1: Impact of Benzamide Ring Substitutions on the Biological Activity of N-(2-Aminoethyl)benzamide Analogues

| Substitution Pattern | Biological Target/Activity | Key Findings |

|---|---|---|

| Halo- and Nitro-substitutions | MAO-B Inhibition | Competitive and time-dependent inhibitors. Potency is influenced by steric and hydrophobic effects. nih.gov |

| 4-Chloro Substitution | Antimicrobial Activity | Introduction of a chlorine atom at the 4-position of the cinnamic acid skeleton in N-arylcinnamamides significantly increased antimicrobial activity. mdpi.com |

Aromatic Ring Functionalization and Isosteric Replacements

Aromatic ring functionalization and isosteric replacements are key strategies in medicinal chemistry to optimize lead compounds. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, can lead to improved potency, selectivity, and pharmacokinetic properties.

The concept of bioisosteric replacement is broad and can involve the exchange of atoms or groups with alternatives that are physicochemically or topologically similar cambridgemedchemconsulting.com. For the benzamide scaffold, the phenyl ring itself can be replaced by other aromatic or heteroaromatic systems to explore new chemical space and interactions with biological targets. While specific examples for this compound are not extensively documented, the principles of bioisosterism are widely applied in drug design.

Modifications of the Aminoethyl Side Chain in this compound Derivatives

The aminoethyl side chain of this compound plays a crucial role in the molecule's interaction with its biological targets. Modifications to this chain have been investigated to understand the impact on activity and to optimize the compound's properties.

Investigation of Chain Length and Branching Effects

The length and branching of the aminoethyl side chain can significantly influence the conformational flexibility and binding affinity of the molecule. Shortening or lengthening the side chain can alter the distance between the benzamide moiety and the terminal amine, which may be critical for optimal interaction with a receptor or enzyme. Similarly, the introduction of branching on the side chain can introduce steric hindrance and affect the compound's conformational preferences.

Conformational Restriction and Bioisosteric Strategies Applied to this compound Scaffold

Conformational restriction is a powerful strategy in drug design to lock a molecule into its bioactive conformation, thereby increasing potency and selectivity while reducing off-target effects. This can be achieved by introducing rigid structural elements or by cyclizing parts of the molecule. For the this compound scaffold, this could involve incorporating the aminoethyl side chain into a ring system or introducing rigidifying elements into the benzamide moiety.

A theoretical and NMR investigation of substituted benzamides has shown that the conformation of the amide group relative to the phenyl ring is influenced by the substitution pattern nih.gov. For instance, 2-chlorobenzamide was found to have both cis and trans conformers that are non-planar nih.gov. Understanding the conformational preferences of this compound is crucial for designing conformationally restricted analogues.

Bioisosteric strategies can also be applied to achieve conformational restriction. For example, replacing a flexible part of the molecule with a more rigid bioisostere can help to pre-organize the molecule for binding. The application of such strategies to the this compound scaffold could lead to the development of more potent and selective therapeutic agents.

Design and Synthesis of Cyclized Analogues

The exploration of cyclized analogues of bioactive molecules is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties by conformationally constraining a flexible molecule. This approach can lead to a better fit with the target receptor and reduce off-target effects. In the context of this compound, the design of cyclized analogues would involve intramolecular ring formation to create a more rigid structure.

While specific studies on the design and synthesis of cyclized analogues of this compound are not extensively detailed in the public domain, the general principles of such chemical modifications are well-established. For instance, the cyclization of 2-bromobenzamides has been achieved through cobalt-catalyzed reactions with carbodiimides, leading to the formation of 3-(imino)isoindolin-1-ones. This demonstrates a potential synthetic route that could be adapted for analogues of this compound, provided the appropriate starting materials are synthesized.

The synthesis of such analogues would likely commence with the appropriate substituted benzoic acid, in this case, 3-chlorobenzoic acid. Standard peptide coupling reactions, for example using EDC/HOBt, could be employed to link the benzoic acid derivative to a suitably protected ethylenediamine (B42938) moiety. Subsequent chemical transformations would then be required to effect the cyclization. The specific cyclization strategy would depend on the desired ring size and the nature of the atoms involved in the newly formed ring.

Incorporation into Rigid Scaffolds for Enhanced Potency and Selectivity

The incorporation of a pharmacophore into a rigid scaffold is another key strategy in drug design aimed at improving biological activity. This approach can orient key functional groups in a precise spatial arrangement for optimal interaction with a biological target. For this compound, this would involve integrating the essential benzamide and aminoethyl moieties into a larger, more constrained molecular framework.

Research into related benzamide derivatives has shown the utility of this approach. For example, the replacement of flexible elements with more rigid structures, such as substituting a 1,2,3-triazole with amide bond isosteres, has been shown to improve potency and water solubility in other benzamide series. nih.gov This suggests that similar strategies could be beneficial for optimizing the properties of this compound.

The selection of an appropriate rigid scaffold is crucial and would depend on the specific biological target and the desired mode of action. The synthesis would involve multi-step procedures to build the scaffold and then append the necessary functional groups of this compound. Structure-activity relationship (SAR) studies of the resulting rigid analogues would then be conducted to evaluate the impact of these modifications on potency and selectivity. These studies often involve systematic variations of the scaffold and the substituents to identify the optimal combination for biological activity.

While specific data tables for cyclized and rigid scaffold analogues of this compound are not available in the reviewed literature, the following table illustrates the type of data that would be generated in such SAR studies, based on findings for related benzamide analogues investigated as monoamine oxidase-B (MAO-B) inhibitors.

Table 1: Hypothetical SAR Data for Analogues of N-(2-Aminoethyl)-benzamide

| Compound | R1 | R2 | R3 | R4 | % Inhibition of MAO-B at 1 µM |

|---|---|---|---|---|---|

| 1 | H | Cl | H | H | Data not available |

| 2 | Cl | H | H | H | Data not available |

| 3 | H | H | Cl | H | 95 |

| 4 | H | H | H | Cl | 85 |

| 5 | H | NO2 | H | H | Data not available |

| 6 | H | H | NO2 | H | 98 |